2-(Phenylformamido)pentanedioic acid

Catalog No.
S794533
CAS No.
6460-81-7
M.F
C12H13NO5
M. Wt
251.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Phenylformamido)pentanedioic acid

CAS Number

6460-81-7

Product Name

2-(Phenylformamido)pentanedioic acid

IUPAC Name

2-benzamidopentanedioic acid

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

InChI

InChI=1S/C12H13NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18)

InChI Key

LPJXPACOXRZCCP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O

Biochemistry

Application Summary: In biochemistry, 2-(Phenylformamido)pentanedioic acid is explored for its potential as a prodrug in medicinal chemistry, particularly in the synthesis of biologically active phosphonates .

Methods of Application: The compound is used in the synthesis of acyclic nucleoside phosphonates (ANPs) and their derivatives, which are key in developing antiviral medications. The synthesis involves multiple steps, including the activation of the acid and coupling with nucleoside analogs.

Results and Outcomes: The synthesized ANPs exhibit promising antiviral properties, with some compounds showing high efficacy against specific viral infections. The quantitative data from these studies indicate potential for further drug development .

Pharmacology

Application Summary: Pharmacologically, 2-(Phenylformamido)pentanedioic acid derivatives are investigated as inhibitors of NAALADase, which could be significant for diseases associated with glutamate excitotoxicity and prostate cancer therapy .

Methods of Application: The compound is used to create enantiomerically pure phosphonic acid-based NAALADase inhibitors. The synthesis process involves the preparation of phosphonomethylpentanedioic acid (2-PMPA) derivatives.

Results and Outcomes: The inhibitors show high activity comparable to known potent inhibitors, suggesting their utility in therapeutic applications. Some derivatives are also being studied for their potential use in diagnostic imaging .

Organic Chemistry

Application Summary: In organic chemistry, 2-(Phenylformamido)pentanedioic acid is utilized in the development of new synthetic methodologies, such as catalytic protodeboronation of boronic esters .

Methods of Application: The compound is involved in reactions that enable the formal anti-Markovnikov hydromethylation of alkenes, a transformation that expands the toolkit for organic synthesis.

Results and Outcomes: The developed methodologies provide a new route for the synthesis of complex organic molecules, with the potential to enhance the efficiency of synthetic processes .

Analytical Chemistry

Methods of Application: Boronic esters derived from the compound may be used in chromatographic techniques to separate and identify various chemical entities.

Environmental Science

Application Summary: Environmental science research involving 2-(Phenylformamido)pentanedioic acid is scarce. Boronic acids and esters are considered for environmental remediation due to their reactivity and stability in water .

Methods of Application: These compounds could be used in water treatment processes to remove contaminants or in the design of sensors for environmental monitoring.

Materials Science

Application Summary: In materials science, 2-(Phenylformamido)pentanedioic acid-related boron reagents are utilized in the Suzuki–Miyaura coupling, a pivotal reaction for creating new materials and polymers .

Methods of Application: The compound may be involved in the preparation of boron reagents that facilitate the coupling process, essential for creating carbon-carbon bonds in material synthesis.

Results and Outcomes: The Suzuki–Miyaura coupling has been instrumental in the development of new materials, with boron reagents derived from 2-(Phenylformamido)pentanedioic acid playing a crucial role in this process .

Medical Research

Application Summary: In medical research, particularly in the field of oncology, derivatives of 2-(Phenylformamido)pentanedioic acid, such as PMPA, are explored for nephroprotection during PSMA-targeted radionuclide therapy of prostate cancer .

Methods of Application: The compound is used to improve the kidney-to-tumor ratio by displacing renal activity without significantly affecting tumor uptake. This is achieved through serial application of PSMA inhibitors like PMPA following radionuclide therapy .

Results and Outcomes: Studies have shown that PMPA can effectively reduce off-target radiation to the kidneys, enhancing the therapeutic index of radionuclide therapies .

Chemical Engineering

Application Summary: In chemical engineering, 2-(Phenylformamido)pentanedioic acid is involved in the synthesis of boronic esters, which are crucial intermediates in various chemical reactions including catalytic protodeboronation .

Methods of Application: The compound is utilized in reactions that enable the transformation of boronic esters, contributing to the development of new synthetic methods and materials .

Results and Outcomes: The advancements in chemical engineering involving this compound have led to more efficient and novel synthesis pathways for a variety of chemical products .

Nanotechnology

Application Summary: In nanotechnology, the focus is on the development of nanoparticle drugs that target specific antigens overexpressed in solid tumors, with 2-(Phenylformamido)pentanedioic acid derivatives being potential candidates for such applications .

Methods of Application: The compound’s derivatives are used in the design of nanoparticles for targeted drug delivery systems, aiming to enhance the efficacy and specificity of cancer treatments .

Results and Outcomes: Early-stage clinical trials have shown promising results, indicating the potential of these nanoparticle drugs in improving the treatment of various cancers .

Agricultural Chemistry

Application Summary: In agricultural chemistry, boronic esters derived from 2-(Phenylformamido)pentanedioic acid are considered for their role in environmental remediation and as boron-carriers suitable for neutron capture therapy .

Methods of Application: These compounds could be used in water treatment processes to remove contaminants or in the design of sensors for environmental monitoring .

Results and Outcomes: While specific data for 2-(Phenylformamido)pentanedioic acid is limited, the general use of boronic esters in agricultural chemistry has shown potential for environmental applications .

Food Science

Methods of Application: Nanotechnologies involving similar compounds are used to modify particle size and surface charge of food nanomaterials, leading to improved food quality .

Results and Outcomes: The application of such technologies has resulted in the development of functional foods with enhanced nutritional profiles and longer shelf life .

Cosmetic Industry

Application Summary: In the cosmetic industry, boronic esters and related compounds are utilized for their stability and reactivity, which are essential properties for the development of various cosmetic products .

Methods of Application: These compounds may be involved in the synthesis of ingredients that improve product aesthetics, therapeutic function, and penetration enhancement .

Results and Outcomes: The use of boronic esters and derivatives in cosmetics has contributed to the creation of products with improved performance and consumer experience .

2-(Phenylformamido)pentanedioic acid, also known by its chemical formula C12H13NO5C_{12}H_{13}NO_5, is a compound characterized by the presence of a phenylformamido group attached to a pentanedioic acid backbone. This compound features two carboxylic acid groups and an amide functional group, making it a member of the class of compounds known as amino acids or amino acid derivatives. Its structure can be represented as follows:

  • Molecular Weight: 253.24 g/mol
  • CAS Number: 4271-30-1
  • InChI Key: GADGMZDHLQLZRI-VIFPVBQESA-N

This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its unique structural features.

Typical of carboxylic acids and amides:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Amidation: The carboxylic acid groups can react with amines to form amides, which can be useful in synthesizing derivatives.
  • Decarboxylation: Under certain conditions, the compound may lose carbon dioxide, leading to the formation of simpler compounds.

The specific reactivity will depend on the conditions such as temperature, solvent, and presence of catalysts.

The synthesis of 2-(Phenylformamido)pentanedioic acid can be achieved through several methods:

  • Condensation Reactions: The reaction between pentanedioic acid and phenylformamide under acidic or basic conditions can yield the target compound.
  • Multi-step Synthesis: Starting from simpler precursors such as phenylacetic acid or other derivatives, followed by carboxylation and amidation steps.
  • Use of Coupling Agents: Employing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds between carboxylic acids and amines.

2-(Phenylformamido)pentanedioic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug synthesis or as a potential drug candidate due to its structural properties.
  • Biochemical Research: Used in studies related to enzyme activity or protein interactions.
  • Agricultural Chemistry: Potential use in developing agrochemicals that require amino acid-like structures for efficacy.

Interaction studies involving 2-(Phenylformamido)pentanedioic acid could focus on:

  • Protein Binding: Investigating how this compound interacts with various proteins, which could inform its potential biological roles.
  • Enzyme Kinetics: Assessing whether it acts as an inhibitor or substrate for specific enzymes.
  • Cellular Uptake: Understanding how well this compound is absorbed by cells and its subsequent metabolic fate.

Such studies are crucial for determining its viability as a therapeutic agent.

Several compounds share structural similarities with 2-(Phenylformamido)pentanedioic acid. Here are some notable examples:

Compound NameFormulaSimilarity Index
(S)-2-(4-Aminobenzamido)pentanedioic acidC12H14N2O50.86
(R)-2-Benzamido-2-phenylacetic acidC15H17NO30.85
2-Benzamido-3-methylbutanoic acidC12H15NO30.85
(S)-Methyl 6-amino-2-benzamidohexanoate hydrochlorideC13H18ClN2O30.84

Uniqueness

The uniqueness of 2-(Phenylformamido)pentanedioic acid lies in its specific combination of functional groups (two carboxylic acids and an amide), which may confer distinct chemical reactivity and biological properties compared to similar compounds. This structural arrangement could lead to unique interactions within biological systems, making it a subject of interest for further research in medicinal chemistry and biochemistry.

XLogP3

0.7

Sequence

E

Other CAS

6094-36-6
6460-81-7

Dates

Modify: 2023-08-15

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